(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyloxy group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action:
The primary target of this compound is cyclooxygenase (COX) . COX is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which play crucial roles in inflammation, pain, and platelet aggregation . Specifically, this compound inhibits both COX-1 and COX-2 enzymes.
Mode of Action:
- Inhibition of Prostaglandin Synthesis : The compound blocks prostaglandin synthesis by inhibiting COX. Prostaglandins are lipid mediators involved in inflammation and pain signaling. By disrupting their production, this compound exerts anti-inflammatory and antipyretic effects .
- Platelet Aggregation Inhibition : Inhibition of COX-1 leads to reduced platelet aggregation. Platelets play a critical role in blood clotting, and this effect helps prevent thrombosis and cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A widely used boronic acid derivative with similar reactivity but lacking the pyridine ring and fluorine substitution.
(4-(Benzyloxy)-3-fluorophenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(6-(Methoxy)-5-fluoropyridin-3-yl)boronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and fluorine atom enhances its reactivity and potential for various applications compared to other boronic acid derivatives .
Properties
IUPAC Name |
(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQHFDLLBAQKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694443 |
Source
|
Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-31-6 |
Source
|
Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.